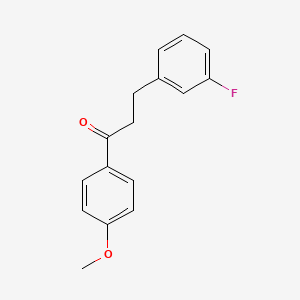

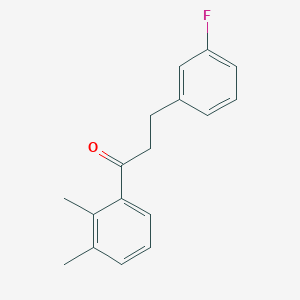

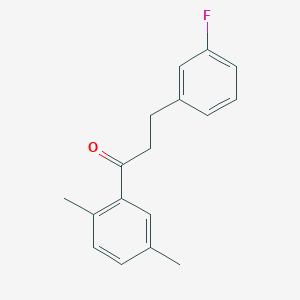

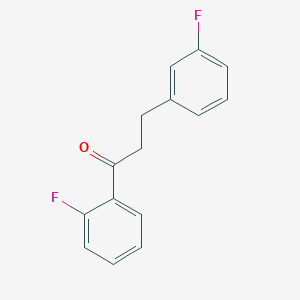

3-(2,3-Dimethylphenyl)-2'-fluoropropiophenone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "3-(2,3-Dimethylphenyl)-2'-fluoropropiophenone" is a chemical entity that can be associated with various research areas, including organic synthesis and material science. While the provided papers do not directly discuss this compound, they do provide insights into related chemical reactions and structures that can be useful in understanding the synthesis, molecular structure, and properties of similar compounds.

Synthesis Analysis

The synthesis of complex organic molecules often involves palladium-catalyzed reactions, as described in the first paper, where 2-hydroxy-2-methylpropiophenone undergoes arylation with aryl bromides . Although the target compound is not mentioned, this process could potentially be adapted for the synthesis of "3-(2,3-Dimethylphenyl)-2'-fluoropropiophenone" by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of organic compounds can be elucidated using techniques such as single-crystal X-ray analysis, as demonstrated in the sixth paper for a different compound . This method could be applied to determine the crystal structure of "3-(2,3-Dimethylphenyl)-2'-fluoropropiophenone," providing insights into its stereochemistry and conformation.

Chemical Reactions Analysis

The reactivity of a compound is influenced by its functional groups and overall structure. The second paper discusses the generation of a reactive intermediate from a thiophene derivative , which is a process that might be relevant when considering the reactivity of the fluoropropiophenone moiety in the target compound. Understanding such reactive intermediates can help predict the compound's behavior in various chemical reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound are determined by its molecular structure. The fourth paper reviews the synthesis of polyphenylene oxides from dimethylphenols , which are related to the dimethylphenyl group in the target compound. The properties of these polymers, such as thermal stability, could provide indirect information about the stability and reactivity of "3-(2,3-Dimethylphenyl)-2'-fluoropropiophenone."

Applications De Recherche Scientifique

Polymorphs and Solvates

- Polymorphs and Solvates of Fluorine-Substituted bis-Phenols : Research on isomeric bis-phenols, closely related to 3-(2,3-Dimethylphenyl)-2'-fluoropropiophenone, focuses on polymorphs and solvates. These polymorphs exhibit different crystal densities and self-assembly mechanisms, highlighting the compound's potential in crystal engineering and material science applications (Nath & Baruah, 2013).

Copolymer Synthesis

- Copoly(1,3,4-oxadiazole-ether)s Containing Phthalide Groups : This compound is used in the synthesis of aromatic copolyethers, which are part of advanced polymer materials. These polymers demonstrate high thermal stability and are used to create thin, flexible films, indicating its relevance in the field of polymer chemistry and material science (Hamciuc et al., 2008).

Organometallic Chemistry

- Rhodium-Mediated C–C Bond Activation : The study of this compound in the context of rhodium-assisted C–C bond activation provides insights into organometallic chemistry. This process, involving the elimination of methyl groups, highlights its potential in developing new metal-mediated reactions and catalysts (Baksi et al., 2007).

Luminescence Sensing

- Lanthanide Metal-Organic Frameworks : Derivatives of dimethylphenyl, similar to the compound , have been utilized in creating lanthanide(III)-organic frameworks. These frameworks show potential as fluorescence sensors for certain chemicals, making them significant in the field of sensing and detection technologies (Shi et al., 2015).

Polymer Properties

- Poly(aryl ether ketone/sulfone)s Synthesis : Novel bisphenols related to 3-(2,3-Dimethylphenyl)-2'-fluoropropiophenone have been synthesized and characterized for creating poly(aryl ether ketone/sulfone)s. These materials, with unique thermal and dielectric properties, are relevant in developing advanced polymers with specific electronic and thermal characteristics (Shang et al., 2012).

Propriétés

IUPAC Name |

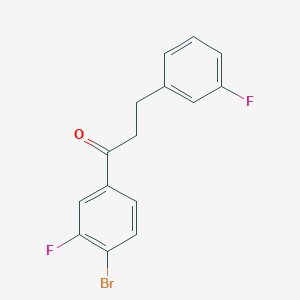

3-(2,3-dimethylphenyl)-1-(2-fluorophenyl)propan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17FO/c1-12-6-5-7-14(13(12)2)10-11-17(19)15-8-3-4-9-16(15)18/h3-9H,10-11H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLECTHAPMDCAGO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)CCC(=O)C2=CC=CC=C2F)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17FO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60644641 |

Source

|

| Record name | 3-(2,3-Dimethylphenyl)-1-(2-fluorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60644641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2,3-Dimethylphenyl)-2'-fluoropropiophenone | |

CAS RN |

898793-01-6 |

Source

|

| Record name | 1-Propanone, 3-(2,3-dimethylphenyl)-1-(2-fluorophenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898793-01-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(2,3-Dimethylphenyl)-1-(2-fluorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60644641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.